molecular formula C7H5ClN2O2 B562504 7-Amino-5-chloro-2(3H)-benzoxazolone CAS No. 889884-60-0

7-Amino-5-chloro-2(3H)-benzoxazolone

Cat. No.: B562504
CAS No.: 889884-60-0
M. Wt: 184.579
InChI Key: KFRHLRRYYDOKGV-UHFFFAOYSA-N
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Description

7-Amino-5-chloro-2(3H)-benzoxazolone is a heterocyclic compound that features a benzoxazolone core substituted with an amino group at the 7th position and a chlorine atom at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminophenol with phosgene or its derivatives to form the benzoxazolone ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-chloro-2(3H)-benzoxazolone can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazolones, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.

Scientific Research Applications

7-Amino-5-chloro-2(3H)-benzoxazolone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 7-Amino-5-chloro-2(3H)-benzoxazolone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on the target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-chloro-2(3H)-benzoxazolone: Unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

    5-Chloro-2(3H)-benzoxazolone: Lacks the amino group, resulting in different reactivity and applications.

    7-Amino-2(3H)-benzoxazolone: Lacks the chlorine atom, which affects its electronic properties and reactivity.

Uniqueness

The presence of both the amino group and the chlorine atom in this compound makes it particularly versatile in chemical synthesis and biological applications. The combination of these substituents allows for unique interactions with molecular targets and the formation of a wide range of derivatives.

Properties

IUPAC Name

7-amino-5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHLRRYYDOKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652422
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889884-60-0
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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